Meta-Trifluoromethyl Substitution Enhances PAI-1 Inhibitory Potency Relative to Non-Fluorinated Oxalamides
In a series of oxalamide-based plasminogen activator inhibitor-1 (PAI-1) inhibitors, introduction of a trifluoromethyl substituent on the phenyl ring improved potency. While the non-fluorinated parent oxalamide 4 displayed an IC50 of 96 mM, trifluoromethyl-containing analogs achieved IC50 values of 4.5–12.0 mM, representing a >8-fold enhancement [1]. Although these data pertain to structurally related but not identical oxalamides, they establish a class-level inference that the 3-CF3-phenyl motif in CAS 941963-77-5 is expected to confer substantially higher target engagement than a non-fluorinated phenyl analog.
| Evidence Dimension | PAI-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; structural analog with CF3 group: IC50 = 4.5–12.0 mM |
| Comparator Or Baseline | Non-fluorinated oxalamide 4: IC50 = 96 mM |
| Quantified Difference | ≥8-fold potency enhancement attributable to CF3 substitution |
| Conditions | In vitro PAI-1 enzyme inhibition assay; recombinant human PAI-1; chromogenic substrate method [1] |
Why This Matters
For researchers procuring oxalamide scaffolds for thrombosis or fibrosis programs, the presence of the 3-CF3 substituent correlates with a >8-fold increase in PAI-1 inhibitory potency, making CAS 941963-77-5 a more attractive starting point than non-fluorinated analogs.
- [1] Academia.edu. In vitro PAI-1 inhibitory activity of oxalamide derivatives. Abstract citing IC50 = 96 mM for non-fluorinated compound 4 and IC50 = 4.5 mM for trifluoromethyl analog. 2008. View Source
